Dimethylallyl Pyrophosphate (triammonium salt)

Descripción general

Descripción

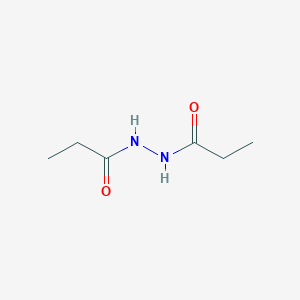

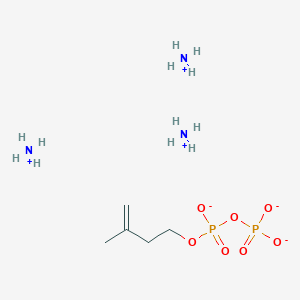

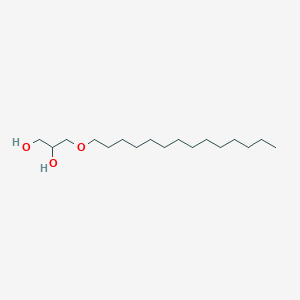

Dimethylallyl Pyrophosphate (DMAPP; or alternatively, dimethylallyl diphosphate (DMADP); also isoprenyl pyrophosphate) is an isoprenoid precursor . It is a product of both the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . It is an isomer of isopentenyl pyrophosphate (IPP) and exists in virtually all life forms . It is a synthetic reagent in biochemical reactions and a naturally occurring intermediate in biosynthetic pathways for the synthesis of natural products .

It is an intermediate in terpene biosynthesis .

Molecular Structure Analysis

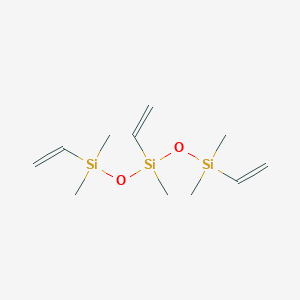

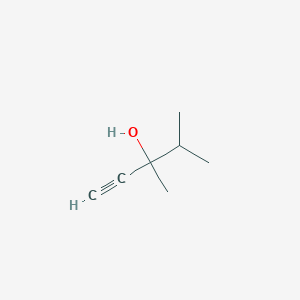

The empirical formula of DMAPP is C5H12O7P2 · 3NH3 . It has a molecular weight of 297.18 .Chemical Reactions Analysis

DMAPP undergoes condensation along with isopentyl pyrophosphate to yield geranyl pyrophosphate . It further undergoes condensation with a second isopentyl pyrophosphate, yielding farnesyl pyrophosphate .Physical And Chemical Properties Analysis

DMAPP is a solid substance with a color ranging from colorless to light yellow . It is stored at -20°C and has a concentration of 1 mg/mL in methanol (:aqueous 10 mM NH4OH (7:3)) .Aplicaciones Científicas De Investigación

Intermediate in Terpene Biosynthesis

Dimethylallyl Pyrophosphate (DMAPP) is an intermediate in the biosynthesis of terpenes . Terpenes are a large and diverse class of organic compounds, produced by a variety of plants, particularly conifers, which are often strong-smelling and serve to protect the plants that produce them by deterring herbivores and by attracting predators and parasites of herbivores.

Binding Protein for Dopamine

DMAPP acts as a binding protein for dopamine . Dopamine is a type of neurotransmitter, which is a substance released by neurons (nerve cells) to send signals to other nerve cells. Many functions in the brain are influenced by dopamine, including behavior, cognition, motor activity, motivation, sleep, mood, attention, and learning.

Studies of Archaeal Isopentenyl Phosphate Kinases

Gamma, gamma-dimethylallyl phosphate may be useful in studies of the archaeal isopentenyl phosphate kinases . These kinases are enzymes that catalyze the transfer of a phosphate group from ATP to another molecule.

Condensation to Yield Geranyl Pyrophosphate

DMAPP and isopentyl pyrophosphate undergo condensation to yield geranyl pyrophosphate . Geranyl pyrophosphate is a key intermediate in the biosynthesis of terpenes.

Condensation to Yield Farnesyl Pyrophosphate

Geranyl pyrophosphate undergoes condensation with a second molecule of isopentyl pyrophosphate to yield farnesyl pyrophosphate . Farnesyl pyrophosphate is an intermediate in the biosynthesis of sesquiterpenes and triterpenes.

Farnesylation of Proteins

Farnesyl pyrophosphate is used in the farnesylation of proteins . Farnesylation is a type of prenylation, a post-translational modification of proteins by which lipophilic molecules are added to a cysteine residue. It is an important process to mediate protein-protein interactions and protein-membrane interactions.

Mecanismo De Acción

Target of Action

Dimethylallyl Pyrophosphate (DMAPP) triammonium salt is an isoprenoid precursor . It is an isomer of Isopentenyl Pyrophosphate (IPP), which exists in virtually all life forms .

Mode of Action

DMAPP triammonium salt interacts with its targets through the enzyme isopentenyl pyrophosphate isomerase, which catalyzes the isomerization between DMAPP and IPP . This interaction leads to changes in the structure of the target molecules, enabling them to participate in various biochemical reactions.

Biochemical Pathways

DMAPP triammonium salt is a product of both the mevalonate pathway and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway of isoprenoid precursor biosynthesis . These pathways are crucial for the synthesis of a wide range of isoprenoid compounds, which are involved in various biological functions.

Result of Action

The molecular and cellular effects of DMAPP triammonium salt’s action are primarily related to its role as an isoprenoid precursor. It contributes to the synthesis of a variety of isoprenoid compounds, which have diverse roles in cellular processes .

Safety and Hazards

Direcciones Futuras

While specific future directions for DMAPP are not mentioned in the search results, it is a crucial intermediate in the biosynthesis of terpenes , which are a large and diverse class of organic compounds produced by a variety of plants, particularly conifers, and by some insects. They play a role in traditional herbal remedies and are under investigation for antibacterial, antineoplastic, and other pharmaceutical functions .

Propiedades

IUPAC Name |

triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREYOWJEWZVAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)